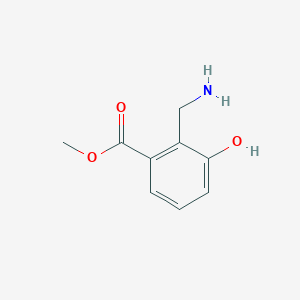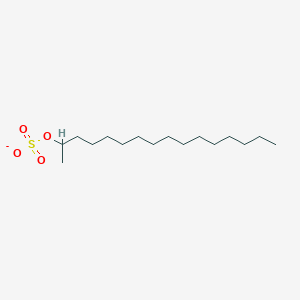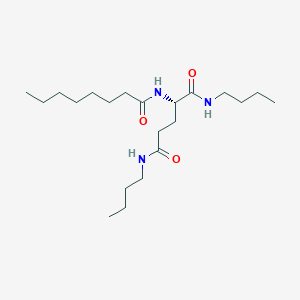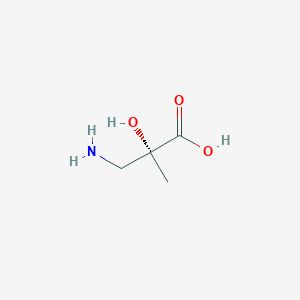
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often studied for its potential applications in medicine and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a central carbon atom, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective synthesis techniques. For instance, the reaction of a chiral amine with a suitable aldehyde followed by reduction can yield the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (2R) configuration during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Aplicaciones Científicas De Investigación
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is studied for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .
Comparación Con Compuestos Similares
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-methylbutanoic acid: This compound has a similar backbone but with different substituents, leading to distinct chemical properties.
Uniqueness: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
174274-25-0 |
|---|---|
Fórmula molecular |
C4H9NO3 |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
Clave InChI |
ZOUFWABTGGIWTK-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@](CN)(C(=O)O)O |
SMILES canónico |
CC(CN)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


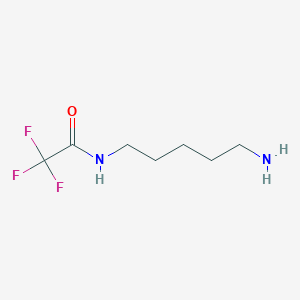
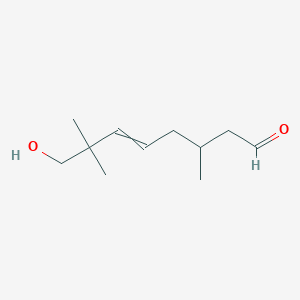
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
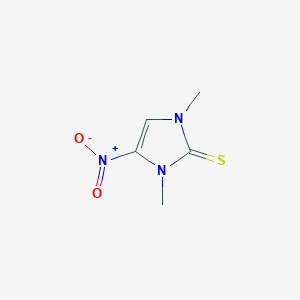
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)

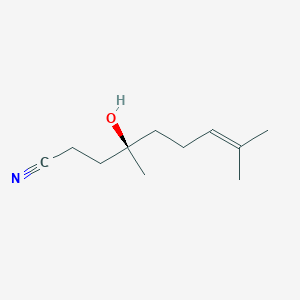
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

